9H-Thioxanthen-9-one, 3-(1H-indol-5-yl)-, 10,10-dioxide
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Overview
Description
9H-Thioxanthen-9-one, 3-(1H-indol-5-yl)-, 10,10-dioxide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a thioxanthene core with an indole moiety attached at the 3-position and two oxygen atoms at the 10-position, forming a dioxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 3-(1H-indol-5-yl)-, 10,10-dioxide typically involves multi-step organic reactions. The starting materials often include thioxanthene derivatives and indole compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
9H-Thioxanthen-9-one, 3-(1H-indol-5-yl)-, 10,10-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Scientific Research Applications
9H-Thioxanthen-9-one, 3-(1H-indol-5-yl)-, 10,10-dioxide has several scientific research applications:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-9-one, 3-(1H-indol-5-yl)-, 10,10-dioxide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thioxanthene derivatives: Compounds with similar thioxanthene cores but different substituents.
Indole derivatives: Compounds with indole moieties and varying functional groups.
Uniqueness
9H-Thioxanthen-9-one, 3-(1H-indol-5-yl)-, 10,10-dioxide is unique due to its specific combination of thioxanthene and indole structures, along with the presence of two oxygen atoms at the 10-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
890045-63-3 |
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Molecular Formula |
C21H13NO3S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-(1H-indol-5-yl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C21H13NO3S/c23-21-16-3-1-2-4-19(16)26(24,25)20-12-14(5-7-17(20)21)13-6-8-18-15(11-13)9-10-22-18/h1-12,22H |
InChI Key |
GFFMNKJAKFHDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=CC5=C(C=C4)NC=C5 |
Origin of Product |
United States |
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